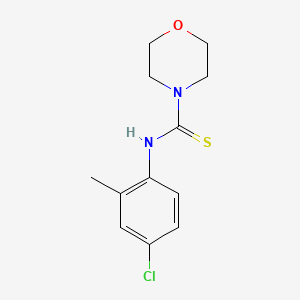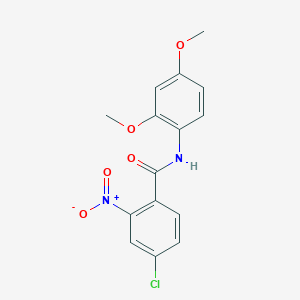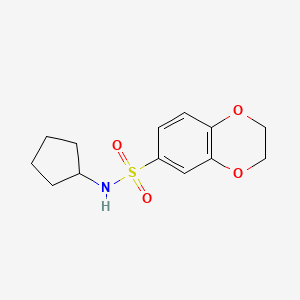
N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide, also known as CMCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative that is synthesized through a specific method and has been found to have a unique mechanism of action. In
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide involves the formation of a covalent bond between the thioamide moiety of the compound and the target protein. This covalent bond formation leads to the inhibition of the protein's activity, which can have downstream effects on various cellular processes. The specificity of this compound for certain proteins makes it a valuable tool for studying protein function and identifying potential drug targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein target and the cellular context in which it is used. In general, this compound has been found to inhibit the activity of various enzymes, including proteases and kinases. This inhibition can lead to changes in cellular signaling pathways and downstream effects on cell proliferation, apoptosis, and differentiation. Additionally, this compound has been found to have anti-inflammatory properties, and it may have potential applications in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide is its specificity for certain protein targets, which allows for the selective inhibition of specific cellular processes. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to the use of this compound in lab experiments. One limitation is that the covalent bond formation between this compound and the target protein can be irreversible, which may limit its use in certain experimental contexts. Additionally, the potential off-target effects of this compound must be carefully considered, as it may inhibit the activity of unintended proteins.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide, including its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to investigate the specificity of this compound for certain protein targets and to identify potential off-target effects. The development of new synthetic methods for this compound and related compounds may also lead to new applications in scientific research. Finally, the use of this compound in combination with other compounds or therapies may enhance its efficacy and broaden its potential applications.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. The specificity of this compound for certain protein targets and its potential therapeutic applications make it a valuable tool for studying protein function and identifying potential drug targets.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with morpholine in the presence of a base. The reaction takes place in anhydrous dichloromethane, and the product is obtained through filtration and recrystallization. The yield of this compound is typically around 70-80%, and the purity can be confirmed through spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying protein-ligand interactions. In the field of biochemistry, this compound has been used to study the binding of proteins to DNA and RNA, as well as to investigate the conformational changes that occur in proteins upon ligand binding.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-9-8-10(13)2-3-11(9)14-12(17)15-4-6-16-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRUGXUSKRAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)




![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)